molecular formula C22H19FN2O2 B5349406 1-(3-fluorobenzoyl)-4-(1-naphthoyl)piperazine

1-(3-fluorobenzoyl)-4-(1-naphthoyl)piperazine

Cat. No. B5349406
M. Wt: 362.4 g/mol
InChI Key: NJMIVXIJZQIQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(1-naphthoyl)piperazine, commonly known as 3F-4NPP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cannabinoids. It is a potent psychoactive substance that has been identified as a component of several herbal smoking blends sold as legal alternatives to marijuana. Despite its widespread use, the scientific literature on 3F-4NPP is limited.

Mechanism of Action

The exact mechanism of action of 3F-4NPP is not fully understood. It is believed to exert its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, which can result in altered neurotransmitter release, changes in gene expression, and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3F-4NPP can produce a range of effects on the body, including altered mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and anti-cancer properties. However, the long-term effects of 3F-4NPP on the body are not well understood, and further research is needed to fully understand its potential risks and benefits.

Advantages and Limitations for Lab Experiments

One advantage of using 3F-4NPP in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes. However, one limitation is the lack of information on the long-term effects of 3F-4NPP on the body. Additionally, the legal status of synthetic cannabinoids such as 3F-4NPP can make it difficult to obtain and use in lab experiments.

Future Directions

There are several future directions for research on 3F-4NPP. One area of interest is its potential as a therapeutic agent for various diseases. For example, studies have shown that synthetic cannabinoids can have anti-cancer properties, and further research is needed to investigate the potential of 3F-4NPP as a cancer treatment. Additionally, more research is needed to understand the long-term effects of 3F-4NPP on the body, as well as its potential for abuse and addiction. Finally, further investigation into the mechanism of action of 3F-4NPP could lead to the development of new drugs that target the endocannabinoid system.

Synthesis Methods

The synthesis of 3F-4NPP involves the reaction of 1-naphthoylpiperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization. The purity and identity of the compound can be confirmed by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3F-4NPP has been used in scientific research to investigate its effects on the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating various physiological processes such as pain, mood, appetite, and sleep. Synthetic cannabinoids such as 3F-4NPP are known to interact with the cannabinoid receptors in the brain and other tissues, leading to a range of effects.

properties

IUPAC Name

(3-fluorophenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c23-18-8-3-7-17(15-18)21(26)24-11-13-25(14-12-24)22(27)20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIVXIJZQIQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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